An In-depth Technical Guide to the Synthesis of (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine
An In-depth Technical Guide to the Synthesis of (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed synthetic protocol for (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine, a chiral morpholine derivative. Morpholine and its analogues are significant structural motifs in numerous pharmaceutical agents and bioactive molecules. The stereospecific synthesis of such compounds is of paramount importance in drug discovery and development. This document outlines a multi-step synthesis leveraging established asymmetric methodologies, including the Sharpless Asymmetric Aminohydroxylation, to achieve the desired stereochemistry.
Retrosynthetic Analysis and Synthetic Strategy
A plausible retrosynthetic analysis of the target molecule, (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine, suggests a pathway originating from cis-stilbene. The key disconnection breaks the morpholine ring to reveal a protected (1R,2S)-1,2-diphenyl-2-aminoethanol derivative. This intermediate can be synthesized enantioselectively from cis-stilbene via a Sharpless Asymmetric Aminohydroxylation reaction. The subsequent steps involve cyclization with an appropriate C2-building block and final N-protection to yield the target compound.
Caption: Retrosynthetic analysis of (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine.
Experimental Protocols
Step 1: Asymmetric Aminohydroxylation of cis-Stilbene
The initial and stereochemistry-defining step is the Sharpless Asymmetric Aminohydroxylation of cis-stilbene to produce the corresponding vicinal amino alcohol.[1][2][3][4] This reaction utilizes an osmium catalyst in the presence of a chiral ligand to induce enantioselectivity.
Protocol:
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To a stirred solution of cis-stilbene (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H₂O, 1:1) at 0 °C, add the chiral ligand (e.g., (DHQ)₂-PHAL, 0.02 eq) and potassium osmate(VI) dihydrate (0.01 eq).
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Add the nitrogen source, such as N-chlorocarbamate benzyl ester (CbzN(Na)Cl) (1.1 eq), portion-wise over 1 hour, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
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Quench the reaction by adding sodium sulfite.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield (1R,2S)-N-Cbz-1,2-diphenyl-2-aminoethanol.
Step 2: Cyclization to form the Morpholine Ring
The resulting amino alcohol is then cyclized to form the core morpholine structure. This can be achieved by reacting with a two-carbon electrophile.[5]
Protocol:
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Dissolve the (1R,2S)-N-Cbz-1,2-diphenyl-2-aminoethanol (1.0 eq) in a suitable solvent, such as DMF.
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Add a base (e.g., potassium carbonate, 2.0 eq) to the solution.
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Add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
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Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction to room temperature and pour it into water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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The crude product undergoes spontaneous or base-catalyzed intramolecular cyclization to form the lactam.
Step 3: Final Protection (if necessary)
If the N-Cbz group was not introduced during the aminohydroxylation step, it can be added at this stage.
Protocol:
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Dissolve the synthesized morpholinone (1.0 eq) in a suitable solvent (e.g., dichloromethane).
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Add a base, such as triethylamine (1.5 eq).
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Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the final product, (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine, by column chromatography.
Data Presentation
The following table summarizes expected quantitative data for the key reaction steps based on analogous transformations reported in the literature.
| Step | Reaction | Reactants | Product | Expected Yield (%) | Expected e.e. (%) |
| 1 | Sharpless Asymmetric Aminohydroxylation | cis-Stilbene, CbzN(Na)Cl | (1R,2S)-N-Cbz-1,2-diphenyl-2-aminoethanol | 70-90 | >95 |
| 2 | Cyclization | (1R,2S)-N-Cbz-1,2-diphenyl-2-aminoethanol, Ethyl bromoacetate | (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine | 60-80 | >95 |
Signaling Pathways and Experimental Workflows
The overall synthetic workflow can be visualized as a linear progression from the starting alkene to the final protected morpholinone.
Caption: Proposed synthetic workflow for (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine.
This technical guide provides a robust framework for the synthesis of (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine. The outlined protocols are based on well-established and reliable synthetic methodologies, ensuring a high probability of success for researchers in the field of medicinal chemistry and drug development. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.
References
- 1. Sharpless oxyamination - Wikipedia [en.wikipedia.org]
- 2. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 3. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
